molecular formula C₂₁H₂₇NO₇S B1146280 5-Hydroxy Propafenone Sulfate CAS No. 1346598-57-9

5-Hydroxy Propafenone Sulfate

Cat. No. B1146280
CAS RN: 1346598-57-9
M. Wt: 437.52
InChI Key:
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Description

5-Hydroxy Propafenone Sulfate is a biochemical used for proteomics research . It is a metabolite of Propafenone, an anti-arrhythmic medication used for the treatment of illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias . The molecular formula of 5-Hydroxy Propafenone Sulfate is C21H27NO7S and its molecular weight is 437.52 .


Synthesis Analysis

Propafenone undergoes extensive first-pass hepatic metabolism to form 5-Hydroxy Propafenone . A liquid chromatography-mass spectroscopy (LC-MS) method has been developed for the estimation of Propafenone and 5-Hydroxy Propafenone in human plasma using liquid-liquid extraction technique .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy Propafenone Sulfate is represented by the formula C21H27NO7S . It contains a total of 58 bonds, including 31 non-H bonds, 15 multiple bonds, 13 rotatable bonds, 3 double bonds, and 12 aromatic bonds .


Chemical Reactions Analysis

The major metabolic pathway for Propafenone begins with aromatic ring hydroxylation to form 5-Hydroxy Propafenone . The excretion of Propafenone is mainly in the form of glucuronide and sulfate conjugates of Propafenone, 5-Hydroxy Propafenone .

Mechanism of Action

Propafenone, the parent drug of 5-Hydroxy Propafenone, is a Class 1C antiarrhythmic drug with local anesthetic effects, and a direct stabilizing action on myocardial membranes . It acts by inhibiting sodium channels to restrict the entry of sodium into cardiac cells resulting in reduced excitation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Hydroxy Propafenone Sulfate involves the conversion of Propafenone Hydrochloride to 5-Hydroxy Propafenone, followed by the sulfation of 5-Hydroxy Propafenone to form 5-Hydroxy Propafenone Sulfate.", "Starting Materials": [ "Propafenone Hydrochloride", "Sodium Hydroxide", "Sodium Borohydride", "Sulfur Trioxide", "Sulfuric Acid", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of Propafenone Hydrochloride to 5-Hydroxy Propafenone", "a. Dissolve Propafenone Hydrochloride in methanol", "b. Add sodium hydroxide and sodium borohydride to the solution", "c. Heat the mixture at reflux for several hours", "d. Cool the mixture and acidify with hydrochloric acid", "e. Extract the product with ethyl acetate", "f. Dry the organic layer with anhydrous sodium sulfate", "g. Concentrate the solution to obtain 5-Hydroxy Propafenone", "Step 2: Sulfation of 5-Hydroxy Propafenone to form 5-Hydroxy Propafenone Sulfate", "a. Dissolve 5-Hydroxy Propafenone in methanol", "b. Add sulfur trioxide to the solution", "c. Heat the mixture at reflux for several hours", "d. Cool the mixture and slowly add sulfuric acid", "e. Concentrate the solution to obtain 5-Hydroxy Propafenone Sulfate" ] }

CAS RN

1346598-57-9

Product Name

5-Hydroxy Propafenone Sulfate

Molecular Formula

C₂₁H₂₇NO₇S

Molecular Weight

437.52

synonyms

1-[5-Hydroxy-2-[2-sulfo-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone;  1-[5-Hydroxy-2-[3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone Sulfate

Origin of Product

United States

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